4-Hydrazino-8-methylquinoline

Übersicht

Beschreibung

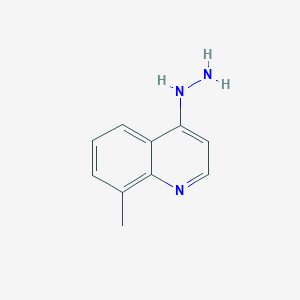

4-Hydrazino-8-methylquinoline is a chemical compound with the molecular formula C10H11N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-8-methylquinoline typically involves the reaction of 8-methylquinoline with hydrazine hydrate. The process is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazino derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Azidation and Reduction Pathways

4-Hydrazino-8-methylquinoline serves as a precursor for azido derivatives, which are critical intermediates in "click chemistry" and Staudinger reactions:

-

Azidation : Treatment with sodium azide in DMF yields 4-azido-8-methylquinolin-2(1H)-one (10 ) (Source ).

-

Staudinger Reduction : The azide (10 ) reacts with triphenylphosphine to form phosphazene (11 ), hydrolyzed to 4-amino-8-methylquinolin-2(1H)-one (12 ) under acidic conditions. This method avoids by-products common in catalytic hydrogenation (Source ).

Table 1: Key Azidation/Reduction Reactions

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 4-Hydrazino derivative | NaN₃, DMF, reflux | 4-Azido-8-methylquinolin-2(1H)-one | 68% |

| 4-Azido derivative | PPh₃, then HCl hydrolysis | 4-Amino-8-methylquinolin-2(1H)-one | 85% |

Alkylation and Hydrazination

The hydrazino group facilitates nucleophilic substitutions and alkylations:

-

Alkylation : Reaction with ethyl iodide or dimethyl sulfate produces 2-alkylthio-4-chloro-8-methylquinolines (13a-b ) (Source ).

-

Dihydrazination : Ethylthio-substituted derivatives undergo hydrazination at positions 2 and 4, yielding 2,4-dihydrazino-8-methylquinoline (14 ) (Source ).

Table 2: Alkylation Outcomes

| Substrate | Alkylating Agent | Product | Reactivity Note |

|---|---|---|---|

| 4-Chloro-8-methylquinoline | Ethyl iodide | 2-Ethylthio-4-chloro-8-methylquinoline | Enhanced hydrazination at C2 |

Schiff Base and Thiourea Formation

The hydrazino group reacts with carbonyl and thiocarbonyl electrophiles:

-

Schiff Bases : Condensation with isatin in DMF yields imine derivatives (VIa-b ) (Source ).

-

Thioureas : Reaction with phenyl isothiocyanate forms N-(8-methylquinolin-4-yl)-N′-phenylthiourea (Va-b ) (Source ).

Autoxidation and Dimerization

Under aerobic conditions, 4-hydrazino-8-methylquinolin-2(1H)-one undergoes autoxidation to form pentacyclic pyridazino-diquinolines:

-

Mechanism : Proton shift and dimerization precede hydrazine elimination, forming intermediates that cyclize into pyridazino[4,3-c:5,6-c′]diquinoline-6,7-diones (3a-g ) (Source ).

-

Conditions : Heating in pyridine under air; no reaction occurs under inert atmospheres (Source ).

Table 3: Autoxidation Reaction Parameters

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 4-Hydrazino derivative | Pyridine, 80°C, 8h, air | Pyridazino-diquinoline-6,7-dione | 72–89% |

Substituent Effects on Reactivity

The leaving group at position 2 significantly influences substitution patterns:

-

Chloro vs. Ethylthio : Chloro groups at C2 inhibit hydrazination, whereas ethylthio groups activate C2 for nucleophilic attack (Source ).

-

Sulfur vs. Oxygen : Thione analogs (e.g., 4 ) show distinct reactivity in azidation and alkylation compared to oxo derivatives (Source , ).

Spectral and Structural Characterization

-

NMR : Hydrazino protons in 8 appear as broad singlets at δ 4.2–4.5 ppm (Source ).

-

Mass Spectrometry : Dihydrazino derivative 14 shows fragmentation consistent with sequential N₂H₄ loss (Source ).

-

X-ray Diffraction : Pyridazino-diquinolines exhibit planar fused rings, confirmed by crystallography (Source ).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

4-Hydrazino-8-methylquinoline is primarily utilized as a building block in the synthesis of more complex quinoline derivatives. These derivatives are crucial for developing new materials and compounds with enhanced properties. The compound can be synthesized through the reaction of 8-methylquinoline with hydrazine hydrate under reflux conditions, typically using solvents like ethanol or methanol.

Table 1: Synthetic Routes for this compound

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | 8-Methylquinoline, Hydrazine | Reflux in ethanol | High |

| Method B | 8-Methylquinoline, Hydrazine | Reflux in methanol | Moderate |

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies have shown that derivatives of quinoline, including this compound, possess significant antimicrobial activity against various pathogens . This makes them potential candidates for developing new antibiotics.

- Anticancer Activity : The compound has been investigated for its anticancer properties. It can inhibit specific molecular targets involved in cancer progression, potentially disrupting biochemical pathways essential for tumor growth .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of quinoline derivatives against neurotoxins, suggesting that compounds like this compound could mitigate neurochemical damage .

Therapeutic Applications

The therapeutic potential of this compound is under active investigation:

- HIV Inhibition : Recent studies have reported that certain derivatives based on the hydrazinoquinoline scaffold exhibit anti-HIV activity without significant cytotoxicity. This positions them as promising candidates for developing new antiviral agents .

- Antifungal Agents : The compound's derivatives have also shown antifungal properties, which could be beneficial in treating fungal infections resistant to conventional therapies .

Industrial Applications

In addition to its biological applications, this compound is used in industrial settings:

- Dyes and Catalysts : The compound is employed in developing materials with specific properties, such as dyes and catalysts used in various chemical reactions.

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of synthesized quinoline derivatives against multiple bacterial strains, demonstrating significant inhibition compared to standard antibiotics .

- Cancer Cell Line Testing : Research involving cancer cell lines showed that specific derivatives of this compound could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Neuroprotection Research : An investigation into the neuroprotective effects of quinolinols revealed that certain derivatives could significantly extend muscle function recovery in models exposed to neurotoxins, indicating therapeutic potential for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 4-Hydrazino-8-methylquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-8-methylquinoline: This compound has similar structural features but different reactivity due to the presence of a chloro group.

8-Methylquinoline: The parent compound, which lacks the hydrazino group, exhibits different chemical properties.

4-Hydroxy-8-methylquinoline: Another derivative with distinct chemical behavior due to the hydroxyl group

Uniqueness: 4-Hydrazino-8-methylquinoline is unique due to the presence of the hydrazino group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Biologische Aktivität

4-Hydrazino-8-methylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydrazino group at the 4-position and a methyl group at the 8-position of the quinoline ring. Its chemical formula is , and it exhibits unique reactivity due to the presence of the hydrazino group.

Synthesis

The synthesis of this compound typically involves the reaction of 8-methylquinoline with hydrazine hydrate under acidic conditions. The following methods are commonly employed:

- Method A: Heating a mixture of 8-methylquinoline and hydrazine hydrate in ethanol.

- Method B: Refluxing 8-methylquinoline with hydrazine in the presence of a catalyst.

These methods yield high purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Klebsiella pneumoniae | 64 | 32 |

| Pseudomonas aeruginosa | 16 | 8 |

These results suggest that while the compound shows promise, it may not be as potent as established antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A study conducted by Rbaa et al. (2020) indicated that the compound effectively inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity, disrupting cellular processes critical for pathogen survival and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The compound demonstrated a significant reduction in bacterial load in infected mice models, highlighting its potential as a therapeutic agent.

- Anticancer Research : In another study, researchers investigated the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size when treated with this compound compared to controls, suggesting its potential role in cancer therapy.

Eigenschaften

IUPAC Name |

(8-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8-9(13-11)5-6-12-10(7)8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSYTHMNOJICKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498470 | |

| Record name | 4-Hydrazinyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68500-35-6 | |

| Record name | 4-Hydrazinyl-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68500-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.